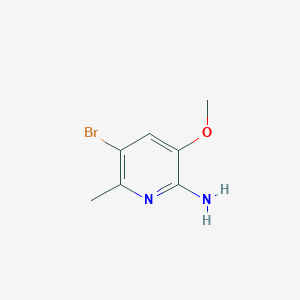![molecular formula C8H13F3N2O B1526114 1-[4-(氨甲基)哌啶-1-基]-2,2,2-三氟乙酮 CAS No. 1343274-58-7](/img/structure/B1526114.png)
1-[4-(氨甲基)哌啶-1-基]-2,2,2-三氟乙酮
描述
1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a useful research compound. Its molecular formula is C8H13F3N2O and its molecular weight is 210.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研发
哌啶结构由于其药理特性,常见于药物中。 该化合物中的三氟乙酮基团可能提高药物的亲脂性和代谢稳定性 。该化合物可作为合成新型药物的砌块,特别是在中枢神经系统 (CNS) 药物的开发中,哌啶衍生物被认为起着至关重要的作用。
生化分析
Biochemical Properties
1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases, by acting as a substrate or inhibitor. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and function .
Cellular Effects
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These effects can result in altered cellular functions, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. The metabolic pathways involving this compound often include oxidation-reduction reactions, hydrolysis, and conjugation with other biomolecules .
Transport and Distribution
The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For instance, localization to the mitochondria may enhance its role in metabolic processes, while localization to the nucleus may influence gene expression .
属性
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-3-1-6(5-12)2-4-13/h6H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVWPLSZMMWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


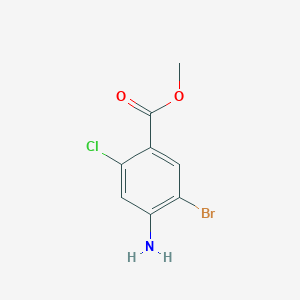
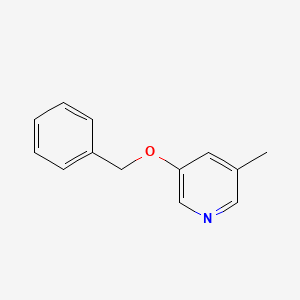
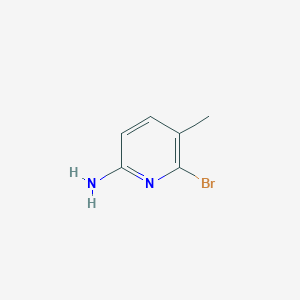
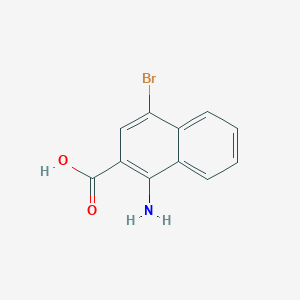
![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)
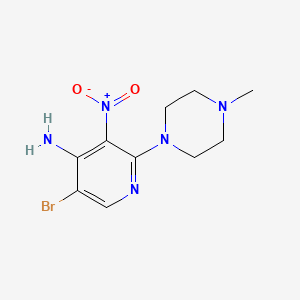
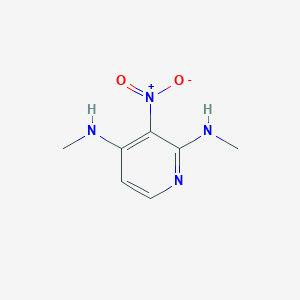

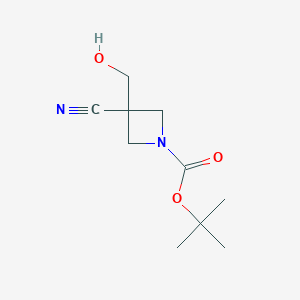
![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)

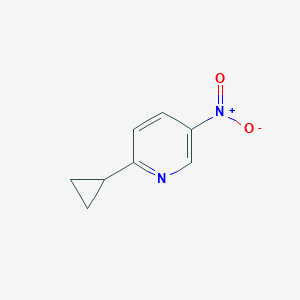
![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)
